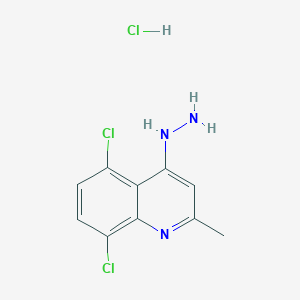
5,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 5,8-dichloro-4-hydrazino-2-méthylquinoléine est un composé chimique de formule moléculaire C10H10Cl3N3. Il est connu pour sa structure et ses propriétés uniques, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique .
Méthodes De Préparation
La synthèse du chlorhydrate de 5,8-dichloro-4-hydrazino-2-méthylquinoléine implique plusieurs étapes. Généralement, le processus commence par la chloration de la 2-méthylquinoléine, suivie de l'introduction d'hydrazine pour former le dérivé hydrazino. Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme l'éthanol ou le méthanol et de catalyseurs pour faciliter les réactions. Les méthodes de production industrielle peuvent impliquer des réacteurs à grande échelle et des procédés à flux continu pour garantir une qualité et un rendement constants .
Analyse Des Réactions Chimiques
Le chlorhydrate de 5,8-dichloro-4-hydrazino-2-méthylquinoléine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés de la quinoléine.
Réduction : Les réactions de réduction impliquent généralement des réactifs comme le borohydrure de sodium ou l'hydrure de lithium aluminium, aboutissant à la formation de dérivés d'amines.
Applications De Recherche Scientifique
Le chlorhydrate de 5,8-dichloro-4-hydrazino-2-méthylquinoléine a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 5,8-dichloro-4-hydrazino-2-méthylquinoléine implique son interaction avec des cibles moléculaires spécifiques. Il peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la modulation des voies de transduction du signal .
Mécanisme D'action
The mechanism of action of 5,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Les composés similaires au chlorhydrate de 5,8-dichloro-4-hydrazino-2-méthylquinoléine comprennent :
5,7-dichloro-8-hydroxy-2-méthylquinoléine : Connu pour ses propriétés antimicrobiennes.
Chlorhydrate de 4-hydrazinopyridine : Utilisé dans la synthèse de divers composés organiques.
Dérivés de la 8-hydroxyquinoléine : Largement étudiés pour leurs activités biologiques.
Ce qui distingue le chlorhydrate de 5,8-dichloro-4-hydrazino-2-méthylquinoléine, c'est sa combinaison unique de groupes chlore et hydrazino, qui confèrent une réactivité chimique et une activité biologique distinctes .
Propriétés
Numéro CAS |
1169969-58-7 |
|---|---|
Formule moléculaire |
C10H10Cl3N3 |
Poids moléculaire |
278.6 g/mol |
Nom IUPAC |
(5,8-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c1-5-4-8(15-13)9-6(11)2-3-7(12)10(9)14-5;/h2-4H,13H2,1H3,(H,14,15);1H |
Clé InChI |
GIPBNFSVGWKRHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2C(=C1)NN)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



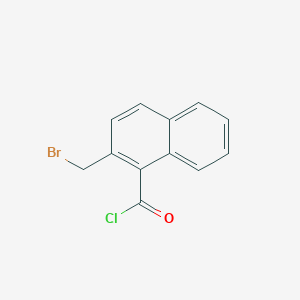
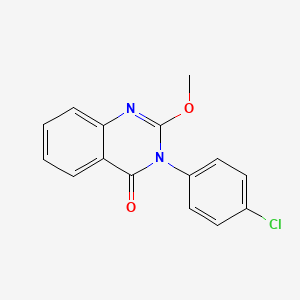
![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)


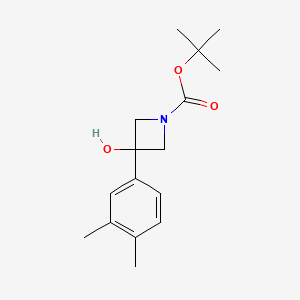
![N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline](/img/structure/B11842632.png)

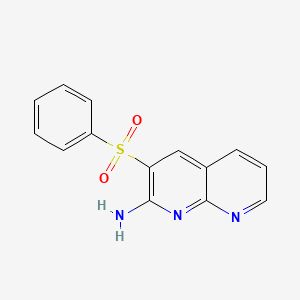

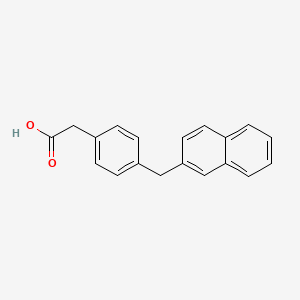
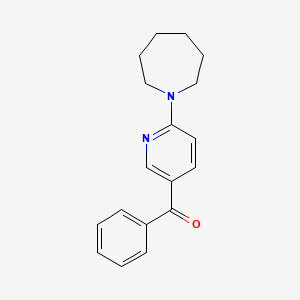
![Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11842670.png)
